molecular formula C16H26OSi B14448131 5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol CAS No. 74585-65-2

5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol

Katalognummer: B14448131
CAS-Nummer: 74585-65-2
Molekulargewicht: 262.46 g/mol
InChI-Schlüssel: WKGNVZAYPQYOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol is a complex organic compound characterized by the presence of a trimethylsilyl group and a cyclopenta[a]naphthalen-5-ol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol typically involves the introduction of a trimethylsilyl group to a naphthalen-2-ol derivative. One common method involves the use of trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol is unique due to its combination of a trimethylsilyl group and a cyclopenta[a]naphthalen-5-ol core. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

74585-65-2

Molekularformel

C16H26OSi

Molekulargewicht

262.46 g/mol

IUPAC-Name

5-trimethylsilyl-1,2,3,3a,4,7,8,9-octahydrocyclopenta[a]naphthalen-5-ol

InChI

InChI=1S/C16H26OSi/c1-18(2,3)16(17)11-12-7-6-9-13(12)14-8-4-5-10-15(14)16/h10,12,17H,4-9,11H2,1-3H3

InChI-Schlüssel

WKGNVZAYPQYOEC-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1(CC2CCCC2=C3C1=CCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.